3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride
Description
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride is a heterocyclic amine derivative featuring a 1,2,4-oxadiazole ring linked to a propane-1-amine backbone via a methylene group. The oxadiazole ring, a nitrogen- and oxygen-containing heterocycle, confers unique electronic and steric properties, making this compound a versatile building block in medicinal chemistry. Its hydrochloride salt enhances solubility for biological applications.
Properties
IUPAC Name |
3-(1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c6-3-1-2-5-7-4-8-9-5;/h4H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJYYEKRXKIKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NOC(=N1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route is the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of the oxadiazole ring and subsequent attachment of the propan-1-amine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures can significantly impact the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds known for their diverse biological activities. Oxadiazoles, characterized by a five-membered ring containing oxygen and nitrogen atoms, are frequently explored in drug discovery for their potential as therapeutic agents. The specific compound this compound is of interest in medicinal chemistry and drug discovery due to its structural features.
Scientific Research Applications
1,2,4-oxadiazoles are frequently investigated for their potential as therapeutic agents. Research indicates that compounds containing oxadiazole and thiophene rings exhibit various biological activities. Example applications include:
- Drug discovery Oxadiazole derivatives exhibit various pharmacological effects including anti-inflammatory and antimicrobial properties.
- Medicinal chemistry This compound is of interest in medicinal chemistry and drug discovery. The trifluoromethyl group increases binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects such as enzyme inhibition or alteration of receptor signaling pathways.
- Synthesis of derivatives The synthesis of 3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride typically involves several steps and is optimized for scalability in industrial settings, utilizing specific catalysts, solvents, and temperature controls to maximize yield.
Several compounds share structural similarities with 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 2-Methyl-N-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-ammonium chloride | Contains a similar thiophene and oxadiazole framework | Antimicrobial |
| 4-(3-Acetyl-thiophenes) | Features a thiophene ring and varied substituents | Antitumor effects |
| 5-Chloro-thiophene derivatives | Incorporates chlorine substitution on thiophene | Anti-inflammatory properties |
Case Studies
- Spns2 Inhibitors: Structure–activity relationship studies have identified Spns2 inhibitors containing a 1,2,4-oxadiazole ring . A compound length of 21 atoms was identified as the ideal length for Spns2 inhibition .
- Potent Sodium Channel Blockers: 3-amino-1-(5-indanyloxy)-2-propanol derivatives were synthesized and evaluated for their inhibitory activities as potent sodium channel blockers for the treatment of ischemic stroke .
- Kappa Opioid Receptor Antagonist: CYM-53093 was identified as a potent and selective KOR antagonist, and is in Phase 1 clinical trials for the treatment of neuropsychiatric disorders .
- Zwitterionic PPARα/γ Agonists: It was revealed that changing furan to 1,3,4-oxadiazole led to a decrease of lipophilicity .
Mechanism of Action
The mechanism by which 3-(1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Structural and Electronic Modulations
- Aromatic vs. Aliphatic Substituents: The 4-decylphenyl analog (SLF108185117) exhibits high lipophilicity, favoring membrane penetration and prolonged half-life . Thiophene and furan substituents introduce sulfur or oxygen heteroatoms, altering electronic density. Thiophene’s sulfur may engage in hydrophobic interactions, while furan’s oxygen could improve solubility .
Physicochemical and Pharmacokinetic Profiles
- Molecular Weight : Ranges from 177.63 (branched methyl analog) to 420.0 (4-decylphenyl derivative), impacting bioavailability. Lower molecular weight compounds (e.g., C₆H₁₂ClN₃O) are more likely to comply with Lipinski’s Rule of Five .
- Solubility: Hydrochloride salts universally improve aqueous solubility. The furan-3-yl derivative (C₉H₁₁ClN₃O₂) is explicitly noted for stability at room temperature, suggesting favorable handling properties .
Biological Activity
3-(1,2,4-Oxadiazol-5-yl)propan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its ability to interact with various biological targets, making it a subject of interest for researchers exploring therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring system, which is often associated with biological activity. The presence of the amine group enhances its interaction with biological targets, facilitating various pharmacological effects.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds with oxadiazole rings can inhibit the growth of various pathogens. A study on pyrazole derivatives demonstrated that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against tested pathogens .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Pyrazole Derivative 7b | 0.22 - 0.25 | Antimicrobial |
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of sphingosine kinases (SphKs), which are implicated in various diseases such as cancer and inflammation. In vitro studies have shown that oxadiazole-based inhibitors can effectively reduce sphingosine-1-phosphate (S1P) levels in cultured cells .
| Inhibitor | Target | IC50 (μM) | Effect on S1P Levels |
|---|---|---|---|
| SLP120701 | SphK2 | 1 | Decreased |
| SLP7111228 | SphK1 | 48 | Decreased |
Antioxidant Activity
Oxadiazole derivatives have also demonstrated antioxidant properties. A study evaluating the radical scavenging activity of 1,3,4-oxadiazoles reported significant inhibition of oxidative stress markers in vitro . The antioxidant activity was assessed using the DPPH radical scavenging assay.
| Compound Type | Scavenging Activity (%) at 25 µM |
|---|---|
| 1,3,4-Oxadiazoles | 32.0 - 87.3 |
Case Study: Sphingosine Kinase Inhibition
A pivotal study investigated the structure-activity relationships (SAR) of oxadiazole-containing compounds as selective inhibitors of sphingosine kinases. The findings revealed that modifications to the oxadiazole ring significantly influenced the potency and selectivity of the inhibitors .
Case Study: Antimicrobial Evaluation
In a comprehensive evaluation of antimicrobial activity, several derivatives were screened against common bacterial strains. The results indicated that certain structural modifications enhanced the antimicrobial efficacy significantly compared to standard antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
